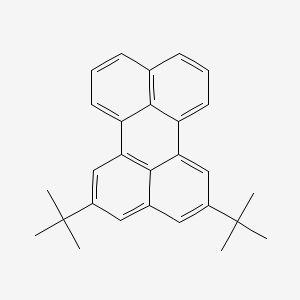

2,5-DI-Tert-butylperylene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

369612-06-6 |

|---|---|

Molekularformel |

C28H28 |

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

2,5-ditert-butylperylene |

InChI |

InChI=1S/C28H28/c1-27(2,3)19-13-18-14-20(28(4,5)6)16-24-22-12-8-10-17-9-7-11-21(25(17)22)23(15-19)26(18)24/h7-16H,1-6H3 |

InChI-Schlüssel |

NGHJVORHVNULPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC=CC5=C4C2=CC=C5)C(C)(C)C |

Herkunft des Produkts |

United States |

Synthetic Strategies and Molecular Engineering of 2,5 Di Tert Butylperylene Derivatives

Direct Synthetic Routes to 2,5-DI-Tert-butylperylene Core Structures

The synthesis of specifically substituted perylene (B46583) cores, such as this compound, requires regioselective control to ensure the correct placement of the bulky tert-butyl groups. While direct synthesis of this exact disubstituted variant is not widely documented, established methods for the alkylation of aromatic rings provide a strategic blueprint.

One of the most common methods for attaching alkyl groups to an aromatic ring is the Friedel-Crafts alkylation . wikipedia.orgbeyondbenign.org This electrophilic aromatic substitution typically involves reacting the aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgbeyondbenign.org For the synthesis of this compound, perylene would be treated with a tert-butylating agent like tert-butyl chloride. However, a significant challenge in Friedel-Crafts alkylation is controlling polyalkylation, as the introduction of an electron-donating alkyl group activates the ring towards further substitution. organic-chemistry.org Achieving selective di-substitution at the 2 and 5 positions would require careful optimization of reaction conditions, including stoichiometry, temperature, and catalyst choice, to manage the regioselectivity and degree of substitution.

More modern approaches offer greater control over the functionalization of the perylene core. Palladium-catalyzed C-H functionalization, for instance, has emerged as a powerful tool for the direct alkylation of perylene bisimides (PBIs), a closely related class of compounds. rylene-wang.comacs.org These methods can achieve meta-selective alkylation by directly targeting specific C-H bonds, offering a more precise and efficient alternative to traditional cross-coupling reactions that require pre-halogenated substrates. rylene-wang.com While developed for PBIs, such catalytic systems could potentially be adapted for the selective alkylation of the perylene hydrocarbon core.

Another viable, albeit indirect, strategy involves a halogenation-then-alkylation sequence. This would begin with the regioselective di-bromination of perylene to produce 2,5-dibromoperylene. This intermediate could then undergo a cross-coupling reaction, such as a Suzuki or Kumada coupling, with a tert-butylating agent to install the alkyl groups at the desired positions. This multi-step approach often provides superior regiocontrol compared to direct alkylation methods.

Functionalization and Derivatization Approaches for Perylene-Bridge-Anchor Compounds

Once the this compound core is obtained, its properties can be further tailored by introducing various functional groups. These groups can act as linkers or anchors, enabling the integration of the perylene unit into larger systems, such as dye-sensitized solar cells or molecular electronic devices.

Carboxylic Acid and Acrylic Acid Linker Integration

Carboxylic acid groups are frequently used to anchor dye molecules to semiconductor surfaces like titanium dioxide (TiO₂) in solar cells. For perylene derivatives, these linkers are typically introduced at the imide positions of a perylene diimide (PDI) derivative or at the bay area of the perylene core.

One synthetic approach involves starting with an alcohol-functionalized perylene derivative. The alcohol can be converted to an azide (B81097), which then participates in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a molecule containing an ester group, such as ethyl propiolate. The final step is a base-mediated deprotection of the ester to yield the desired carboxylic acid. google.com This multi-step process is often preferred over direct oxidation of the alcohol, which can risk undesirable side reactions at other positions on the sensitive perylene core. google.com These carboxylic acid-functionalized perylenes can then be covalently attached to surfaces, for example, by forming amide bonds with amine-functionalized nanoparticles. rylene-wang.com

| Step | Reaction | Purpose | Reference |

|---|---|---|---|

| 1 | Conversion of Alcohol to Azide | Creates a functional group for click chemistry. | google.com |

| 2 | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attaches an ester-containing linker. | google.com |

| 3 | Base-Mediated Deprotection | Converts the ester to a carboxylic acid anchor. | google.com |

Azide-Alkyne Click Chemistry for Surface Functionalization

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC), is a highly efficient and versatile method for functionalizing molecules. Its high selectivity and reliability in both aqueous and organic solvents make it ideal for conjugating perylene derivatives to a wide range of substrates, including biomolecules and polymers.

In a typical application, a perylene derivative is synthesized with either a terminal alkyne or an azide group. This "clickable" perylene can then be covalently linked to another molecule bearing the complementary functional group. For example, alkyne-modified oligonucleotides can be conjugated with an azide-functionalized perylene derivative. This reaction efficiently forms a stable triazole linkage, creating perylene-DNA conjugates used in constructing various DNA duplexes. This strategy has been successfully employed to develop novel multicomponent perylene diimide materials for applications in organic electronics. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation and are widely used to functionalize the bay region (the 1, 6, 7, and 12 positions) of the perylene core. These reactions are crucial for tuning the molecule's optoelectronic properties. Common examples include the Suzuki, Stille, and Heck reactions.

An innovative approach involves using nitroarenes as electrophilic partners in Stille-type cross-couplings. Mononitro-perylenediimide can be coupled with various arylstannanes in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, to graft aryl groups onto the bay region. This method avoids the need for traditional aryl halides and benefits from the often easier and more selective nitration reactions. The high selectivity of this cross-coupling can also be exploited to create desymmetrized perylene derivatives.

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ | Spectacularly increased reaction yield to 70%. | |

| Solvent | Toluene | Identified as the solvent of choice, minimizing side products. | |

| Additive | LiCl | Increased palladium nucleophilicity. |

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct and regioselective functionalization of polycyclic aromatic hydrocarbons, including perylene. This reaction installs a boronic ester group (e.g., Bpin) onto the aromatic core, which can then serve as a handle for subsequent cross-coupling reactions to introduce a wide variety of substituents.

This technique allows for the direct borylation of positions that are otherwise difficult to derivatize. For example, using an iridium catalyst, perylene can be selectively tetraborylated at the 2, 5, 8, and 11 positions. Similarly, perylene bisimides (PBIs) can be efficiently borylated at these same ortho positions. The reaction conditions, particularly the choice of ligand, can be optimized to achieve either tetraborylation or regioselective diborylation. Microwave irradiation has been shown to dramatically reduce reaction times from days to hours, making this a practical and scalable method for the ortho-functionalization of perylene derivatives. nih.gov

Rational Design Principles for Tunable Electronic Properties of this compound Derivatives

The electronic and optical properties of this compound derivatives are not static; they can be rationally designed and finely tuned through strategic chemical modifications. The primary locations for modification are the bay positions and the imide positions (in the case of PDIs).

Functionalization at the bay region has a profound impact on the electronic configuration of the perylene core. Introducing electron-donating groups (e.g., pyrrolidinyl) or electron-withdrawing groups can shift the light absorption and emission properties across a broad spectral range, from the ultraviolet to the near-infrared. Bay substitution also induces steric hindrance between the substituents and the perylene core, causing the planar aromatic structure to twist. This distortion disrupts intermolecular π-π stacking, which can significantly enhance the solubility of the derivative.

Modification at the imide positions of PDI derivatives is another powerful strategy. Attaching bulky or flexible side chains, such as branched alkylamines or anilines, primarily serves to enhance solubility and control the self-assembly and liquid crystalline behavior of the molecules. These substituents can impede the natural tendency of the planar perylene cores to form aggregates (H or J aggregates), thereby preserving the monomeric emission properties in solution and the solid state.

By combining modifications at both the bay and imide positions, a high degree of control over the final material properties can be achieved. For instance, introducing electron-donating groups at the bay area can raise the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for achieving high open-circuit voltage in organic photovoltaic devices. amazonaws.com This dual approach allows for the systematic engineering of perylene-based molecules with tailored absorption spectra, fluorescence quantum yields, charge carrier mobilities, and self-assembly characteristics for specific high-performance applications. researchgate.net

Advanced Spectroscopic Investigations of 2,5 Di Tert Butylperylene Electronic and Excited States

Ultrafast Transient Absorption Spectroscopy for Excited-State Dynamics

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of photoexcited states on femtosecond to picosecond timescales. In a typical TA experiment, a short "pump" pulse excites the molecule to a higher electronic state. A subsequent, time-delayed "probe" pulse then measures the absorption of the excited species. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be tracked, revealing processes such as internal conversion, intersystem crossing, and vibrational relaxation.

For perylene (B46583) derivatives, TA spectroscopy provides critical information on the formation and decay of singlet and triplet excited states. For instance, studies on various perylene derivatives have successfully characterized the transient absorption features corresponding to the singlet excited state (S₁) and the triplet excited state (T₁), as well as their radical anions and cations. These spectral fingerprints are essential for understanding the reaction intermediates in photochemical energy and electron transfer processes.

In the context of 2,5-di-tert-butylperylene, TA spectroscopy can elucidate the influence of the tert-butyl groups on the excited-state lifetimes and relaxation pathways. The steric hindrance imparted by these bulky groups can affect the rate of non-radiative decay processes and the formation of aggregates, which in turn influences the excited-state dynamics. For example, in amorphous films of perylene diimide derivatives, femtosecond transient absorption spectra have revealed ground state bleach with lifetimes exceeding 10 nanoseconds, while the excited-state absorption relaxes on a sub-nanosecond timescale. Research on other perylene derivatives has shown that the initial photoexcitation can lead to the formation of an excimer state, which can then decay to the ground state or undergo singlet fission to produce two triplet states.

While specific TA data for this compound is not extensively detailed in the available literature, the established methodologies and findings for similar perylene compounds provide a strong framework for predicting its behavior. It is expected that the S₁ state would exhibit characteristic excited-state absorption bands, and the kinetics of these bands would reveal the lifetime of this state and its decay into other states, such as the triplet manifold.

Time-Resolved Fluorescence Spectroscopy for Exciton (B1674681) Lifetimes

Time-resolved fluorescence spectroscopy is a key technique for determining the lifetime of emissive excited states, often referred to as exciton lifetimes in the context of molecular aggregates or thin films. This method measures the decay of fluorescence intensity over time following excitation by a short pulse of light. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.

For perylene derivatives, which are known for their high fluorescence quantum yields, time-resolved fluorescence measurements are crucial for characterizing their emissive properties. The fluorescence lifetime is sensitive to the molecular environment and can be affected by factors such as solvent polarity, temperature, and the presence of quenchers.

In a study of highly fluorescent complexes involving a N-(2,5-di-tert-butylphenyl)-9-isocyano-perylene-3,4-dicarboximide ligand, the emission lifetimes were found to be approximately 4 nanoseconds. This provides a reasonable estimate for the exciton lifetime of a perylene derivative with di-tert-butyl substitution on an attached phenyl group. The fluorescence lifetime of the parent perylene molecule is also in the nanosecond range and is solvent-dependent.

The introduction of tert-butyl groups at the 2 and 5 positions of the perylene core is expected to influence the fluorescence lifetime. These bulky groups can hinder close packing of the molecules, which may reduce quenching effects that shorten the lifetime in the solid state. Time-resolved fluorescence anisotropy measurements on 2,5,8,11-tetra-tert-butylperylene (B1354965) have also been used to study the rotational dynamics of the molecule in various solvents.

| Compound/Derivative | Technique | Measured Lifetime | Conditions |

| N-(2,5-di-tert-butylphenyl)-9-isocyano-perylene-3,4-dicarboximide complexes | Time-Resolved Fluorescence | ~ 4 ns | Solution at room temperature |

| Perylene Diimide Amorphous Films | Transient Absorption | > 10 ns (Ground State Bleach) | Spin-coated thin films |

This table presents data from related perylene derivatives to provide context for the expected properties of this compound.

Linear and Circular Dichroism Spectroscopic Probes of Molecular Conformation

Linear dichroism (LD) and circular dichroism (CD) are spectroscopic techniques that provide information about the orientation and chirality of molecules, respectively. LD measures the differential absorption of linearly polarized light by an oriented sample, yielding insights into the alignment of molecular chromophores. CD, on the other hand, measures the differential absorption of left and right circularly polarized light and is a hallmark of chiral molecules.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, in an isotropic solution, it will not exhibit a CD spectrum. However, a CD signal could be induced if the molecule is placed in a chiral environment, such as being incorporated into a chiral host matrix or forming a complex with a chiral molecule. This induced CD would provide information about the conformation and binding of the perylene derivative within the chiral system.

LD spectroscopy could be a valuable tool for studying the molecular orientation of this compound in ordered systems, such as stretched polymer films or liquid crystals. By aligning the molecules and measuring their LD spectrum, the orientation of the electronic transition dipole moments relative to the molecular axis can be determined. This information is crucial for understanding the structure-property relationships in materials designed for applications in polarized light emission or absorption.

Surface-Sensitive Spectroscopies for Interfacial Phenomena (e.g., X-ray Photoelectron Spectroscopy)

Surface-sensitive spectroscopies are essential for characterizing the chemical and electronic properties of molecules at interfaces, which is critical for applications in organic electronics where device performance is often governed by interfacial phenomena. X-ray photoelectron spectroscopy (XPS), also known as electron spectroscopy for chemical analysis (ESCA), is a widely used technique for this purpose. XPS analyzes the kinetic energies of photoelectrons emitted from a material upon irradiation with X-rays, providing information about the elemental composition and chemical states of the atoms in the near-surface region (typically the top 1-10 nanometers).

For this compound, XPS could be employed to study its properties in thin films or when adsorbed onto a substrate. For example, XPS could be used to:

Determine the elemental composition of a thin film, confirming the presence of carbon and the absence of contaminants.

Investigate the chemical environment of the carbon atoms. High-resolution XPS can distinguish between carbon atoms in the aromatic perylene core and those in the aliphatic tert-butyl groups, providing insights into the molecular integrity.

Probe the interface between a this compound film and a substrate (e.g., a metal or a transparent conducting oxide). This can reveal information about chemical interactions, charge transfer, and the energy level alignment at the interface, which are crucial for the performance of organic electronic devices.

While specific XPS data for this compound is not prevalent in the literature, the application of XPS to other organic thin films is well-established. Such studies have been instrumental in understanding the growth modes of thin films, the orientation of molecules at surfaces, and the electronic structure of organic-inorganic interfaces.

Steady-State Absorption and Emission Spectroscopy for Electronic Transitions

Steady-state absorption and emission (fluorescence) spectroscopy are fundamental techniques for characterizing the electronic transitions in a molecule. The absorption spectrum reveals the energies required to promote an electron from the ground state to various excited states, while the emission spectrum shows the energy released as photons when the molecule relaxes from the lowest excited singlet state (S₁) back to the ground state (S₀).

The electronic spectrum of perylene and its derivatives is characterized by distinct vibronic bands corresponding to the S₀ → S₁ transition. The position and intensity of these bands can be influenced by substituents and the solvent environment. The introduction of tert-butyl groups at the 2 and 5 positions of the perylene core in this compound is expected to cause a slight red-shift (bathochromic shift) in the absorption and emission spectra compared to the parent perylene molecule. This is due to the electron-donating nature of the alkyl groups.

For the closely related compound, 2,5,8,11-tetra-tert-butylperylene (TBPe), the absorption and emission maxima have been reported in various solvents. These values provide a good approximation for the spectral properties of this compound. The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter that can provide insights into the geometric relaxation of the molecule in the excited state.

| Compound | Solvent | Absorption Maxima (λmax) | Emission Maxima (λem) | Stokes Shift |

| 2,5,8,11-Tetra-tert-butylperylene (TBPe) | THF | 412 nm, 438 nm | 459 nm, 480 nm | ~21 nm (for the first peak) |

| 2,5,8,11-Tetra-tert-butylperylene (TBPe) | DMSO | 439 nm | Not specified | Not applicable |

| A tert-butyl substituted perylene | CH₂Cl₂ | 588 nm | 790 nm | 202 nm |

This table includes data for the closely related compound 2,5,8,11-tetra-tert-butylperylene (TBPe) and another tert-butyl substituted perylene to illustrate the expected spectral properties.

The well-defined vibronic structure in the absorption and emission spectra of perylene derivatives is a result of the coupling between the electronic transition and vibrational modes of the molecule. The relative intensities of these vibronic peaks can be analyzed to understand the geometry changes upon excitation.

Computational Chemistry and Theoretical Modeling of 2,5 Di Tert Butylperylene Systems

Density Functional Theory (DFT) for Ground and Excited State Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational studies on perylene-based systems, enabling accurate calculation of their electronic structures in both ground and excited states. researchgate.netacs.orgnih.gov Researchers employ DFT to optimize the molecular geometries, providing a foundational understanding of the compound's three-dimensional structure. scispace.comnih.gov For instance, DFT calculations have been used to determine the dihedral angles in bay-substituted perylene (B46583) derivatives, which are crucial for understanding their conformational properties. nih.gov

A primary focus of DFT studies is the characterization of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energies and spatial distributions of these orbitals are critical in determining the optoelectronic behavior of the material, including its potential as a donor or acceptor in charge transfer processes. researchgate.net In systems where 2,5-di-tert-butylperylene is functionalized with linker groups, DFT calculations reveal how these modifications influence the orbital energies. acs.orgnih.gov For example, attaching a π-conjugated linker can stabilize the unoccupied orbitals (LUMO, LUMO+1, etc.), a key factor in tuning the material's electronic properties. acs.orgnih.govresearchgate.net

Beyond the ground state, DFT and its extensions are used to explore the geometries of excited states. researchgate.net This is vital for understanding the processes that occur after light absorption, such as structural relaxation and charge separation. The electronic structure of these excited states, often analyzed with methods like Natural Bond Orbital (NBO) analysis, provides a detailed picture of charge distribution changes upon excitation. acs.org

Table 1: Selected DFT-Calculated Parameters for Perylene Derivatives

| Derivative System | Calculated Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| 1-n-butylperylene | Dihedral Angle (C-1-C-12a-C-12b-C-12) | 22.7° - 25° | Indicates the degree of twisting in the perylene core due to substitution. | nih.gov |

| This compound-bridge-anchor | LUMO Energy | Stabilized by π-conjugated linker | Affects electron accepting capability and redox properties. | acs.orgnih.gov |

| Triflate substituted perylene derivative | HOMO-LUMO Gap | Corresponds to experimental absorption | Determines the energy of the lowest electronic transition. | cardiff.ac.uk |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Response

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the optical properties of this compound systems. researchgate.netacs.orglookchem.com It allows for the simulation of electronic absorption and emission spectra by calculating the energies and oscillator strengths of electronic transitions between the ground and various excited states. researchgate.netnih.gov

Computational analyses using TD-DFT have been performed on derivatives of this compound (DtBuPe), such as those functionalized with acrylic acid, to understand their photophysical characteristics. acs.orgnih.govresearchgate.net These studies consistently show that chemical modifications significantly impact the optical response. The introduction of a π-conjugated linker, for example, not only stabilizes the unoccupied molecular orbitals but also causes a bathochromic (red) shift in both the absorption and emission spectra. acs.orgnih.govresearchgate.net In some cases, such as with a peri,peri substitution pattern, these modifications can also lead to a loss of the characteristic vibronic structure in the emission spectrum, indicating strong bonding character in the excited state. acs.orgnih.govresearchgate.net

The accuracy of TD-DFT calculations can depend on the choice of functional. For instance, long-range corrected functionals have been noted to sometimes overestimate HOMO-LUMO energy gaps while underestimating other properties when compared with experimental data for perylene-based dyes. researchgate.net Despite these nuances, TD-DFT remains an invaluable tool for predicting optical behavior and guiding the synthesis of new chromophores with tailored absorption and emission profiles. nih.gov

Table 2: TD-DFT Calculated Optical Properties for Perylene-Based Systems

| System | Property | Finding | Reference |

|---|---|---|---|

| DtBuPe acrylic acid derivatives | Absorption/Emission Spectra | Red-shifted by the presence of a π-conjugated linker. | acs.orgnih.gov |

| DtBuPe with peri,peri linker | Emission Spectrum | Loss of vibronic structure observed. | acs.orgnih.gov |

| Quaterrylene derivative | Maximum Absorption Wavelength (λmax) | Calculated at 611 nm, in good agreement with the experimental value of 664 nm. | cardiff.ac.uk |

| Perylene-based donor-π-acceptor dyes | Absorption Peak (λmax) | Calculated values are compared with experimental data to evaluate different functionals. | researchgate.net |

Molecular Dynamics and Monte Carlo Simulations for Film Morphology and Intermolecular Interactions

To understand the properties of this compound systems in the solid state, such as in thin films for electronic devices, computational methods like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed. osti.govdiva-portal.org These simulations model the collective behavior of many molecules, providing insights into film morphology, molecular packing, and the nature of intermolecular interactions. osti.govacs.orgosti.gov

In a study of a hyperfluorescent emissive layer containing 2,5,8,11-tetra-tert-butylperylene (B1354965) (TBPe), a close derivative, computational modeling was used to determine the film's morphology. osti.govosti.gov The simulations revealed key intermolecular interactions, such as short-range π–π stacking between the donor subunits of a sensitizer (B1316253) molecule and the TBPe molecules, with a peak distance of about 4.1 Å. osti.gov The simulations also highlighted the role of the tert-butyl groups, showing that their methyl groups can interact with the donor segments of neighboring molecules through van der Waals forces. osti.gov The bulky tert-butyl substituents are often incorporated to prevent excessive π-stacking and aggregation, which can otherwise lead to fluorescence quenching. acs.orgnih.gov

Monte Carlo simulations have been utilized to study electronic energy transfer in systems containing TBPe, modeling the statistical distribution of donor and acceptor molecules. diva-portal.orgresearchgate.net Such simulations are crucial for understanding how morphology affects energy transport in both ordered and disordered systems. Furthermore, experimental and computational work on functionalizing ZnO nanorod surfaces with a this compound derivative demonstrated that the synthetic approach can preserve the surface morphology, which is critical for device performance. nih.gov Studies have also shown that external factors like temperature can be controlled to guide the self-assembly of TBPe into specific crystal morphologies, such as cubes or more complex branched structures. chinesechemsoc.org

Table 3: Simulation Findings on Morphology and Interactions of Perylene Systems

| System | Simulation Type | Key Finding | Reference |

|---|---|---|---|

| 4CzDPO:TBPe film | Molecular Modeling | Identified π–π stacking between donor segments and TBPe at ~4.1 Å. | osti.gov |

| 4CzDPO:TBPe film | Molecular Modeling | Showed van der Waals interactions between the tert-butyl groups of TBPe and donor molecules. | osti.gov |

| TBPe in vesicles | Monte Carlo | Simulated electronic energy transfer in an anisotropic membrane environment. | diva-portal.org |

| TBPe crystal growth | Experimental/Conceptual | Temperature controls the self-assembly into specific branched homostructures. | chinesechemsoc.org |

Simulation of Charge Carrier Dynamics and Transfer Efficiencies

The simulation of charge carrier dynamics is essential for understanding and optimizing the performance of this compound-based materials in electronic devices like solar cells and OLEDs. acs.orgnih.govresearchgate.net These simulations model the movement of electrons and holes following photoexcitation or electrical injection, as well as the efficiency of charge transfer processes at interfaces. researchgate.net

For perylene derivatives attached to semiconductor surfaces like TiO₂, theoretical analyses combining electronic structure calculations with quantum dynamics have been used to model heterogeneous electron transfer. researchgate.net One study revealed that the electron transfer from a perylene dye into TiO₂ can be an ultrafast process, completed within approximately 20 femtoseconds, which is in good agreement with experimental measurements. researchgate.net Such rapid injection is crucial for the efficiency of dye-sensitized solar cells, as it must outcompete other excited-state decay pathways.

In the context of Organic Light-Emitting Diodes (OLEDs), drift-diffusion simulations are used to investigate exciton (B1674681) recombination and charge dynamics. researchgate.net These models consider factors like molecular orbital energy levels, injection barriers, and charge carrier mobilities to predict device performance. researchgate.net For devices incorporating the derivative TBPe, simulations help manage the Förster resonant energy transfer from a sensitizer to the emitter, which is key to achieving high efficiency and desired color purity. researchgate.net The ultimate goal of these simulations is to gain a detailed, atomistic-level understanding of charge carrier dynamics to guide the design of more efficient materials and device architectures. acs.orgnih.govresearchgate.net

Table 4: Simulated Charge Dynamics in Perylene-Based Systems

| System | Process | Simulated Rate / Time | Significance | Reference |

|---|---|---|---|---|

| Perylene on TiO₂ | Heterogeneous Electron Transfer | ~20 fs | Indicates ultrafast charge injection, essential for solar cell efficiency. | researchgate.net |

| OLED with TBPe | Exciton Recombination | Highly sensitive to energy-level alignment and charge mobility. | Optimizing these factors through simulation enhances device efficiency. | researchgate.net |

| Perylene-bridge-anchor on TiO₂ | Charge Carrier Dynamics | Requires atomistic-level understanding for technological advancement. | Guides the design of model systems for studying charge transfer. | acs.orgnih.gov |

Exciton Transfer Pathways and Rates (e.g., Förster and Dexter Mechanisms)

Exciton energy transfer is a critical process in many applications of perylene derivatives, particularly in hyperfluorescent OLEDs and photon upconversion systems. osti.govfrontiersin.org The primary mechanisms governing this transfer are Förster Resonance Energy Transfer (FRET), a long-range dipole-dipole interaction, and Dexter energy transfer, a short-range process requiring wavefunction overlap. osti.govgoogle.com Computational simulations are pivotal in quantifying the rates of these pathways and determining their relative importance. researchgate.net

In hyperfluorescent systems, a sensitizer molecule absorbs energy and transfers it to a fluorescent emitter like 2,5,8,11-tetra-tert-butylperylene (TBPe). osti.govosti.gov Joint computational and experimental studies have provided a comprehensive description of this process. osti.govosti.gov Quantum dynamics simulations and kinetic Monte Carlo (KMC) models are used to calculate the energy transfer rates. researchgate.netrsc.org For the transfer from a TADF sensitizer (4CzDPO) to TBPe, the FRET rate was calculated to be on the order of 10¹¹ s⁻¹. osti.govosti.gov This extremely fast transfer ensures that energy is efficiently passed to the TBPe emitter before it can be lost through other non-productive decay channels in the sensitizer. osti.govosti.gov

Quantum dynamics simulations have also been used to model the hyperfluorescence process between a carbene–metal–amide (CMA) sensitizer and TBPe, yielding a FRET rate of ~10¹⁰ s⁻¹. frontiersin.orgrsc.org These simulations allow for the estimation of Förster radii, which were found to be in quantitative agreement with experimental values. rsc.org In some systems, a direct triplet-to-singlet (TTS) energy transfer can also be a significant mechanism for harvesting triplet excitons, and KMC simulations have been instrumental in demonstrating that this pathway can sometimes be the main driver for high quantum efficiency in devices. frontiersin.orgresearchgate.net

Table 5: Calculated Exciton Transfer Rates and Parameters for Perylene Systems

| Donor → Acceptor System | Transfer Mechanism | Calculated Rate / Parameter | Simulation Method | Reference |

|---|---|---|---|---|

| 4CzDPO → TBPe | Förster Resonance Energy Transfer (FRET) | ~10¹¹ s⁻¹ | Computational Determination | osti.govosti.gov |

| Au-Cz (CMA) → TBPe | Förster Resonance Energy Transfer (FRET) | ~10¹⁰ s⁻¹ | Quantum Dynamics Simulations | frontiersin.orgrsc.org |

| ACRSA → TBPe | Triplet-to-Singlet (TTS) Transfer | Förster Radius: 21.2 Å | Kinetic Monte Carlo | researchgate.net |

| CdSe QD → tBu4P | Triplet Energy Transfer (TET) | Rate decreases as oligoyne bridge length increases. | Femtosecond Transient Absorption | aip.org |

Interfacial Charge and Energy Transfer Dynamics in 2,5 Di Tert Butylperylene Based Devices

Photoinduced Electron Transfer at Organic/Inorganic Semiconductor Interfaces

The interface between photoactive organic molecules and wide-bandgap inorganic semiconductors is a central area of research for solar energy conversion technologies. scispace.com When a dye molecule, such as a derivative of 2,5-di-tert-butylperylene (DTBPe), is anchored to a semiconductor surface like titanium dioxide (TiO₂) or zinc oxide (ZnO), it can absorb light and inject an electron into the semiconductor's conduction band. acs.orgnih.gov This process of photosensitization extends the light absorption range of the semiconductor into the visible spectrum. nih.gov The efficiency of this initial charge separation step is governed by a complex interplay of electron injection, recombination, and the electronic coupling between the dye and the semiconductor.

Upon photoexcitation, this compound derivatives attached to metal oxide surfaces can undergo ultrafast electron injection into the semiconductor's conduction band. nih.gov This process is a form of photoinduced electron transfer and is the foundational step in dye-sensitized solar cells and photocatalysis. acs.org The dynamics of this injection are exceptionally rapid, often occurring on femtosecond (fs) timescales, which indicates a direct injection mechanism. acs.org

Studies comparing different derivatives of this compound have revealed the critical role of the anchoring group and the nature of the semiconductor. For instance, research on 2,5-Di-tert-butyl-perylene-9-yl-acrylic acid and 2,5-Di-tert-butyl-perylene-9-yl-propionic acid on ZnO and TiO₂ surfaces has provided detailed insights. The injection times into ZnO were measured to be as short as 190 fs, which is significantly faster than many other dye-ZnO systems and points to a strong electronic coupling. acs.org Despite the similar band gaps of ZnO and TiO₂, their surface structures and band structures differ, leading to variations in injection dynamics. acs.org Generally, injection times into TiO₂ are reported to be even faster than those for comparable ZnO systems. acs.org The addition of tert-butyl groups to the perylene (B46583) core serves a crucial function by hindering the formation of molecular aggregates (excimers) on the surface, ensuring that the photophysics are dominated by the individual anchored molecules. acs.org

Table 1: Electron Injection Dynamics for this compound Derivatives

| Chromophore Derivative | Semiconductor | Injection Time | Reference |

|---|---|---|---|

| 2,5-Di-tert-butyl-perylene-9-yl-acrylic acid | ZnO | ~190 fs | acs.org |

Data synthesized from comparative statements in the source material.

The chemical environment at the interface, including the presence of solvent molecules, can significantly influence recombination rates. researchgate.net Studies have shown that solvent molecules adsorbed onto the dye/semiconductor interface can reduce the rate of recombination between the injected electron and the dye cation. researchgate.net The structural design of the perylene derivative, particularly the linker connecting the chromophore to the surface, also plays a role in mediating these recombination dynamics.

The efficiency and speed of electron injection are fundamentally governed by the electronic coupling between the dye's excited state and the acceptor states within the semiconductor's conduction band. nih.gov Stronger electronic coupling facilitates faster and more efficient electron transfer. acs.orgnih.gov This coupling is highly sensitive to the molecular bridge or anchor that connects the chromophore to the semiconductor surface. scispace.com

A direct comparison between 2,5-Di-tert-butyl-perylene-9-yl-propionic acid and 2,5-Di-tert-butyl-perylene-9-yl-acrylic acid demonstrated this principle clearly. The acrylic acid linker, being more conjugated and rigid, provides a stronger electronic coupling to the ZnO surface compared to the more flexible propionic acid linker. acs.org This stronger coupling results in faster injection dynamics. acs.org Similarly, transient absorption spectroscopy on ZnO nanorods functionalized with a this compound derivative showed a rapid disappearance of the excited-state signal, confirming fast electron injection due to strong electronic coupling achieved through a specific "click-chemistry" attachment method. nih.gov The broadening of the absorption spectrum of the dye when bound to the surface, particularly for strongly coupled systems, is another indicator of this robust interaction. acs.org

Table 2: Effect of Linker on Electronic Coupling and Injection

| Linker Group | Electronic Coupling Strength | Key Observation | Reference |

|---|---|---|---|

| Acrylic Acid | Stronger | Faster injection dynamics, spectral broadening | acs.org |

Exciton (B1674681) Management and Conversion Processes in Organic Multilayers

In organic multilayer devices, such as Organic Light-Emitting Diodes (OLEDs), managing the fate of photogenerated or electrically generated excitons (bound electron-hole pairs) is paramount. Derivatives of this compound, particularly 2,5,8,11-tetra-tert-butylperylene (B1354965) (TBPe), are frequently used as highly efficient fluorescent emitters. researchgate.netscispace.comnih.gov Their role often involves accepting energy from other molecules or participating in complex energy conversion schemes.

Förster Resonance Energy Transfer (FRET) is a non-radiative, dipole-dipole coupling mechanism that transfers energy from an excited donor molecule to a ground-state acceptor molecule. nih.govgoogleapis.com In advanced OLEDs, a strategy known as hyperfluorescence employs this process to enhance efficiency. researchgate.netnih.gov In such systems, a sensitizer (B1316253) molecule, often one that exhibits thermally activated delayed fluorescence (TADF), harvests both singlet and triplet excitons. nih.gov The energy from the singlet excitons on the TADF sensitizer is then efficiently transferred via FRET to a fluorescent emitter, which subsequently emits light. nih.gov

Derivatives like 2,5,8,11-tetra-tert-butylperylene (TBPe) are excellent candidates for the final fluorescent emitter in these systems due to their high fluorescence quantum yield and narrow emission spectra. researchgate.netscispace.com For FRET to be efficient, the emission spectrum of the donor (the TADF sensitizer) must overlap with the absorption spectrum of the acceptor (TBPe). nih.gov Quantum dynamics simulations have shown that this FRET process can occur on a picosecond timescale, encouraging rapid and efficient harvesting of the singlet excitons generated on the sensitizer. researchgate.netresearchgate.netsemanticscholar.org

Triplet-triplet annihilation upconversion (TTA-UC) is a process where two low-energy triplet excitons on annihilator (or emitter) molecules interact to produce one higher-energy singlet exciton, which then decays by emitting a high-energy (upconverted) photon. rsc.orgrsc.org This allows for the conversion of low-energy light, such as near-infrared (NIR), into higher-energy visible light. rsc.org The process typically involves a sensitizer, which absorbs the initial low-energy photon and transfers its triplet energy to the annihilator. rsc.org

Derivatives such as 2,5,8,11-tetra-tert-butylperylene (TTBP or TBPe) are commonly used as the annihilator/emitter in TTA-UC systems. rsc.orgresearchgate.netkyushu-u.ac.jp For the process to be effective, the triplet energy of the annihilator must be roughly half the energy of its final emissive singlet state. rsc.org In one example, an Osmium-based complex was used as a sensitizer to absorb NIR light, which then sensitized the triplet state of TBPe. The subsequent TTA-UC process resulted in blue light emission with a reported upconversion quantum yield of 2.7% and a large anti-Stokes shift of 0.97 eV. researchgate.netkyushu-u.ac.jp Such systems demonstrate the potential of tert-butylperylene derivatives in advanced photophysical applications beyond simple fluorescence. researchgate.net

Formation and Relaxation of Charge Transfer (CT) States

Upon photoexcitation, the DtBuPe moiety transitions to an excited state. When DtBuPe is electronically coupled to an acceptor material, such as a wide-bandgap semiconductor (e.g., TiO₂, ZnO) or an organic acceptor, an interfacial electron transfer can occur. scispace.comnih.gov This process, known as charge injection, leads to the formation of a CT state, characterized by a positively charged DtBuPe radical cation (DtBuPe⁺) and an electron residing in the acceptor material. The efficiency and timescale of this charge injection are paramount for successful charge separation, as it must outcompete other excited-state decay pathways like fluorescence and non-radiative decay.

The formation of the CT state is heavily influenced by the electronic coupling between the DtBuPe donor and the acceptor material. nih.govresearchgate.net This coupling is often mediated by a molecular bridge or anchor group that connects the perylene core to the acceptor surface. acs.orgnih.gov Research on DtBuPe-bridge-anchor compounds has shown that the nature and substitution pattern of this linker can significantly affect the energies of the molecular orbitals involved in the charge transfer process. acs.orgnih.gov For instance, the presence of a π-conjugated linker can stabilize the unoccupied molecular orbitals (LUMO, LUMO+1, etc.), leading to a red shift in the absorption spectra and influencing the driving force for electron injection. acs.orgnih.gov

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, have been instrumental in resolving the dynamics of CT state formation. Studies on DtBuPe derivatives adsorbed on nanostructured TiO₂ and ZnO films have revealed that the interfacial electron transfer is an extremely rapid process. nih.govresearchgate.net For certain perylene-based sensitizers, electron injection into the semiconductor's conduction band occurs on a femtosecond timescale, with reported transfer times around 80 to 200 fs. nih.govresearchgate.net This ultrafast injection is indicative of strong electronic coupling and is crucial for achieving high charge separation yields, as it is much faster than the intrinsic lifetime of the DtBuPe excited state, which is approximately 5 ns. nih.gov

Following its formation, the CT state can undergo several relaxation pathways. The primary relaxation channel is charge recombination, where the injected electron returns to the DtBuPe⁺ cation, regenerating the ground state. This process is generally undesirable as it represents a loss mechanism. The rate of charge recombination is influenced by factors such as the distance between the separated charges and the electronic coupling between the electron in the acceptor and the hole on the DtBuPe. Suppressing this back-electron transfer is a key strategy in device optimization. researchgate.net In some systems, the separated charges can be further stabilized by migrating away from the interface, a process known as charge transport.

In donor-acceptor dyads, such as those involving perylene and perylenediimide, charge transfer states can form instantaneously upon excitation of either the donor or acceptor moiety. researchgate.net The relaxation dynamics in these systems, including charge recombination, can be influenced by the flexibility of the linker connecting the two components. researchgate.net

The table below summarizes key findings from studies on CT state dynamics in systems based on this compound and related compounds.

| System / Compound | Acceptor Material | Key Finding / Measurement |

| This compound (DtBuPe)-bridge-anchor derivatives | TiO₂ | Perylene-bridge-anchor systems are effective models for studying fundamental charge transfer. The linker substitution pattern strongly affects the energies of unoccupied orbitals and their absorption and emission spectra. acs.orgnih.gov |

| Perylene chromophores with propanoic acid linkers | TiO₂ | Interfacial electron transfer (IET) from the vibrationally excited chromophore was observed. For similar perylene sensitizers, electron transfer times are in the range of 100–200 fs. Heterogeneous electron transfer was found to occur in 80 fs, significantly faster than intramolecular relaxation pathways. nih.govresearchgate.net |

| 9-(4-azidophenyl)-2,5-di-tert-butylperylene (DTBPe-Ph-N₃) clicked to ZnO surface | ZnO nanorods | Transient absorption spectroscopy confirmed rapid interfacial electron transfer upon visible light excitation. The fast disappearance of the excited state signal indicates strong electronic coupling and efficient electron injection into the ZnO conduction band. nih.gov |

| Perylene-perylenediimide dyad | Perylenediimide | Charge-transfer (CT) states form instantaneously after excitation. The rate of charge recombination was found to be influenced by the flexibility of the linker group. researchgate.net |

| 2,5,8,11-tetra-tert-butylperylene (TBPe) | Perovskites | Photoluminescence quenching of TBPe in bilayer films is attributed to charge transfer from the TBPe LUMO to the perovskite's conduction band. The efficiency of this charge transfer is dependent on the energy level offset between the donor and acceptor. aip.org |

Applications of 2,5 Di Tert Butylperylene in Advanced Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) as Blue Emitters and Dopants

The development of stable and efficient blue-emitting materials remains a critical challenge in OLED technology. 2,5,8,11-Tetra-tert-butylperylene (B1354965) (TBPe) has emerged as a prominent blue fluorescent emitter and dopant due to its excellent color stability and high photoluminescence quantum yield. ossila.comresearchgate.net The introduction of bulky tert-butyl groups onto the perylene (B46583) core effectively suppresses intermolecular interactions and the formation of aggregates, which are common issues that can lead to emission quenching and color shifts. ossila.com

Strategies for High-Efficiency Blue Emission using 2,5,8,11-Tetra-tert-butylperylene (TBPe)

Researchers have employed various strategies to achieve high-efficiency blue emission from OLEDs incorporating TBPe. A key approach involves utilizing TBPe as a dopant in a suitable host material. This isolates the TBPe molecules, preventing self-quenching and preserving their intrinsic high fluorescence. ossila.comresearchgate.net The steric hindrance provided by the tert-butyl groups further contributes to color stability by minimizing the tendency for molecular aggregation. ossila.com

Device engineering plays a crucial role in maximizing efficiency. For instance, p-i-n structures with doped transport layers have been employed to ensure efficient charge injection and transport, reducing device heating and enabling operation at high brightness levels. researchgate.net In one study, a blue fluorescent OLED was fabricated with a p-i-n structure where the emissive layer consisted of TBPe doped into 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN). researchgate.net Another approach involves the use of an upconversion mechanism, where a device utilizing TBPe as the fluorescent dopant achieved an ultralow turn-on voltage of 1.47 V for blue emission. eurekalert.orgtitech.ac.jpims.ac.jpsciencedaily.comu-toyama.ac.jp

Host Material Design and Performance Optimization

The selection and design of the host material are critical for optimizing the performance of TBPe-based OLEDs. The host material should possess a higher triplet energy level than TBPe to prevent energy loss through triplet exciton (B1674681) transfer from the host to the dopant. Additionally, balanced charge transport properties in the host are essential for efficient recombination of electrons and holes within the emissive layer.

One effective host material for TBPe is 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN). researchgate.netscispace.comaip.org Another successful strategy involves using a mixed host system. For example, high-efficiency blue fluorescent OLEDs were developed by doping TBPe into a mixed emitting layer of a wide bandgap host, bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO), and a blue thermally activated delayed fluorescent (TADF) emitter, which acts as a sensitizer (B1316253). rsc.org This architecture led to a remarkable external quantum efficiency (EQE) of 18.1% for blue fluorescent OLEDs. rsc.org

| Host Material | Dopant | Device Structure | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Ref. |

| DPEPO:CzAcSF | TBPe (0.1%) | ITO/PEDOT:PSS/mCP/Host:Dopant/TSPO1/TPBi/LiF/Al | 18.1 | - | - | rsc.org |

| MADN | TBPe (1.5 wt%) | ITO/Spiro-TTB:F6-TCNNQ/NPB/MADN:TBPe/BAlq/BPhen:Cs/Al | - | - | - | scispace.com |

| CzAcSF | TBPe (0.3%) | ITO/PEDOT:PSS/mCP/Host:Dopant/TSPO1/TPBi/LiF/Al | 15.4 | 23.7 | 23.4 | ossila.commdpi.com |

Hyperfluorescence (HF) and Thermally Activated Delayed Fluorescence (TADF) Sensitized Systems

A significant advancement in achieving high-efficiency OLEDs is the utilization of hyperfluorescence (HF), also known as TADF-sensitized fluorescence. rsc.org This process involves the use of a TADF material as a sensitizer to harvest non-emissive triplet excitons and transfer their energy to a fluorescent dopant, such as TBPe, via Förster resonance energy transfer (FRET). rsc.orgsemanticscholar.orgresearchgate.net This mechanism can theoretically achieve 100% internal quantum efficiency.

Several studies have demonstrated the effectiveness of this approach. For instance, a high-efficiency blue fluorescent OLED was developed by doping TBPe into a mixed emitting layer containing a blue TADF emitter as a sensitizer. rsc.org This device achieved a high quantum efficiency of 18.1%. rsc.org Another study reported an HF-OLED with TBPe that reached a maximum EQE of 24.0%. rsc.org The success of these systems relies on efficient FRET from the TADF sensitizer to TBPe, which is facilitated by a good spectral overlap between the emission of the sensitizer and the absorption of the dopant. rsc.orgnih.gov Quantum dynamics simulations have shown that the FRET rate in a TADF-TBPe system can be on the order of 10¹⁰ s⁻¹, indicating a highly efficient energy transfer process. semanticscholar.orgresearchgate.net

| TADF Sensitizer | Fluorescent Dopant | Host | Max. EQE (%) | Ref. |

| CzAcSF | TBPe (0.1%) | DPEPO | 18.1 | rsc.org |

| 5Cz-TRZ | TBPe | - | 24.0 | rsc.org |

| 4CzDPO | TBPe | - | - | researchgate.netosti.gov |

| ACRSA | TBPe | DPEPO | - | nih.gov |

Architectures for White Organic Light-Emitting Diodes (WOLEDs)

TBPe has also been instrumental in the development of high-efficiency white organic light-emitting diodes (WOLEDs). In these devices, the blue emission from TBPe is combined with light from other colored emitters to produce white light. One successful strategy involves using a TADF host and co-doping it with blue (TBPe) and yellow fluorescent emitters. mdpi.com

A notable advancement in WOLED architecture is the "ultrathin blue emitting layer" (UTBL) strategy. rsc.orgrsc.org In this design, a quasi-bilayer emissive layer is created, consisting of an ultrathin (e.g., 0.1 nm) layer of TBPe and a layer of a TADF sensitizer matrix heavily doped with a yellow fluorescent emitter. rsc.orgrsc.org This spatial separation of the emitters helps to suppress triplet-diffusion-induced quenching and allows for efficient exciton allocation, leading to high power efficiencies. rsc.orgrsc.org For example, a WOLED employing this strategy with an asymmetric high-energy-gap TADF sensitizer host achieved a record power efficiency of approximately 80 lm W⁻¹. rsc.org

Another approach involves co-doping a single emissive layer with TBPe and a yellow emitter, such as 2,8-di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene (TBRb), within a TADF host. mdpi.com By carefully controlling the doping concentrations, a pure white emission can be achieved. mdpi.com

Photovoltaic Applications: Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Perylene derivatives, including those with tert-butyl substitutions, are valuable materials in the field of photovoltaics due to their strong light absorption in the visible spectrum, excellent photostability, and tunable electronic properties. researchgate.netnih.gov

Perylene Derivatives as Photosensitizers for Charge Generation

In dye-sensitized solar cells (DSSCs), perylene derivatives function as photosensitizers, absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mcbu.edu.tracs.orgunito.itresearchgate.net The introduction of tert-butyl groups can be advantageous in preventing dye aggregation on the semiconductor surface, which can hinder efficient electron injection. researchgate.net For example, N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide has been investigated as a photosensitizer, showing favorable energetics for electron injection into TiO₂. researchgate.net

In the realm of organic photovoltaics (OPVs), perylene diimide (PDI) derivatives are widely used as n-type acceptor materials. researchgate.netnih.govacs.orgkaust.edu.samdpi.com The functionalization of the perylene core, including the introduction of tert-butyl groups, allows for the tuning of optical, electronic, and morphological properties to optimize device performance. researchgate.net These modifications aim to disrupt long-range PDI crystallinity, which can inhibit exciton splitting, a crucial step in charge generation. researchgate.net Perylene derivatives have been incorporated into various OPV architectures, including flat and bulk heterojunction devices. researchgate.net

| Photovoltaic Application | Perylene Derivative | Role | Key Findings | Ref. |

| DSSC | N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide | Photosensitizer | Favorable energetics for electron injection into TiO₂. | researchgate.net |

| DSSC | Perylenemonoimide (PMI) dyes with branched alkyl chains | Photosensitizer | Longer and branched alkyl chains lead to higher efficiencies. | mcbu.edu.trresearchgate.net |

| DSSC | N-annulated perylene (NP) derivatives | Electron Donor | Designed as efficient electron donors in D–A–π–A organic sensitizers. | rsc.org |

| OPV | Perylene diimide (PDI) derivatives | n-type Acceptor | Widely used as non-fullerene acceptors with tunable properties. | researchgate.netnih.govacs.orgkaust.edu.samdpi.com |

| DSSC | 9-(4-azidophenyl)-2,5-di-tert-butylperylene | Chromophore | Functionalized onto ZnO nanorods for light harvesting. | acs.org |

Influence of Molecular Structure and Surface Binding on Photovoltaic Performance

The molecular architecture of 2,5-di-tert-butylperylene (DTBuPe) and its derivatives is pivotal to its function in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs). The defining feature of this compound is the presence of two bulky tertiary-butyl groups attached to the perylene core. scispace.comacs.org These groups exert significant steric hindrance, which serves a crucial purpose: to prevent the flat perylene cores of adjacent molecules from stacking on top of one another, a phenomenon known as π-stacking. acs.orgresearchgate.net By mitigating this aggregation, the tert-butyl groups help maintain the desirable photophysical properties of individual molecules even at high concentrations, which is essential for efficient light harvesting. acs.orgaip.org

For application in DSSCs, perylene-based dyes are engineered as chromophore-bridge-anchor compounds, where the perylene unit acts as the light-absorbing chromophore. scispace.comacs.org This unit is chemically linked via a "bridge" to an "anchor" group, typically a carboxylic acid, which binds the entire molecule to the surface of a wide-bandgap semiconductor, such as titanium dioxide (TiO₂) or zinc oxide (ZnO). scispace.comnih.gov The nature of this binding is critical for device performance. A strong covalent attachment ensures efficient electronic coupling between the dye's excited state and the semiconductor's conduction band. nih.gov

Upon absorbing a photon, the perylene dye enters an excited state. Due to the strong electronic coupling at the dye-semiconductor interface, an electron is rapidly injected from the dye into the semiconductor's conduction band. nih.gov Research on perylene-based sensitizers has observed interfacial electron transfer times in the femtosecond range (around 100–200 fs). nih.gov This ultrafast charge injection is a key process that initiates the flow of current in the solar cell.

Studies have demonstrated methods to functionalize semiconductor surfaces, like ZnO nanorods, with DTBuPe derivatives. One approach involves a "click chemistry" reaction to attach an azido-substituted perylene dye to the surface, a method that preserves the nanostructured morphology of the semiconductor. nih.govacs.orgaip.org Transient absorption spectroscopy confirms that this surface functionalization leads to the desired interfacial electron transfer upon visible light excitation. nih.gov The careful design of DTBuPe-bridge-anchor compounds, therefore, allows for the systematic study and optimization of charge transfer processes at the heart of solar energy conversion. acs.org

Table 1: Properties of this compound Derivatives on Semiconductor Surfaces

| Derivative Name | Semiconductor | Key Finding | Reference |

| 9-(4-azidophenyl)-2,5-di-tert-butylperylene (DTBPe-Ph-N₃) | ZnO Nanorods | Successful surface functionalization via click chemistry preserves ZnO morphology and enables interfacial electron transfer. | nih.govacs.org |

| 8,11-di-tert-Butylperylene-3-carboxylic acid (DTBuPe-COOH) | TiO₂, ZrO₂ | Compound binds to semiconductor films, and its properties are compared to unsubstituted perylene-carboxylic acid to study the influence of t-butyl groups. | scispace.com |

| DTBuPe acrylic acid derivatives | TiO₂ | Used as model systems to study fundamental charge transfer processes on TiO₂ surfaces. | acs.org |

Other Emerging Optoelectronic Applications

Luminescent Solar Concentrators utilizing Perylene Chromophores

Luminescent Solar Concentrators (LSCs) represent a promising strategy to enhance the efficiency of photovoltaic cells by capturing sunlight over a large area and concentrating it onto a smaller, high-efficiency solar cell. google.com These devices typically consist of a transparent polymer waveguide, such as poly(methyl methacrylate) (PMMA), doped with a fluorescent dye. google.comanu.edu.au Perylene chromophores, including derivatives like this compound and the commercially available Lumogen F Red 305, are highly favored for this application due to their strong absorption in the visible spectrum, excellent photostability, and high fluorescence quantum yields. rsc.orgresearchgate.net

A primary challenge in LSC technology is minimizing luminescence reabsorption. rsc.org This occurs when emitted photons are reabsorbed by other dye molecules within the waveguide, leading to energy losses. One effective strategy to combat this is to use a donor-acceptor system based on Förster resonance energy transfer (FRET). rsc.org In this setup, a high concentration of a "donor" dye absorbs the initial sunlight and non-radiatively transfers the energy to a lower concentration of a red-shifted "acceptor" dye, which then emits light at a longer wavelength. rsc.org This red-shifted emission is less likely to be reabsorbed.

The molecular structure of the perylene dye is critical. The tendency of the flat perylene core to form aggregates at the high concentrations needed for LSCs can lead to concentration quenching, a process that drastically reduces the photoluminescence quantum yield. aip.orgscispace.com Attaching bulky substituents, such as the tert-butyl groups in 2,5,8,11-tetra-tert-butylperylene (TTBP), to the perylene core is an effective method to impede these intermolecular π-π interactions. rsc.orgrsc.org Studies on TTBP show that it retains its monomeric fluorescence properties at concentrations up to 100 mM in PMMA, demonstrating the effectiveness of this molecular insulation approach. rsc.org By designing perylene dyes that resist aggregation, researchers can achieve the high chromophore concentrations required for efficient light harvesting without compromising the device's emissive properties. anu.edu.au

Table 2: Photophysical Data of Perylene Derivatives in PMMA for LSC Applications

| Compound | Concentration | Key Observation | Reference |

| 2,5,8,11-tetra-t-butyl perylene (TTBP) | 100 mM | Retains monomeric fluorescence lineshape; fluorescence decay time decreases by only 10%. | rsc.org |

| Perylene | > 1 mM | Exhibits excimer formation (a sign of aggregation). | rsc.org |

| Molecularly Insulated Perylene Diimide | 60 mM | Achieves an excitation energy migration diffusion length of 230 ± 10 Å. | anu.edu.au |

| Lumogen F Red 305 (LR305) | Varies | A benchmark LSC dye with high quantum yield and photostability. | researchgate.net |

Nonlinear Optics and Photonics

Materials with strong nonlinear optical (NLO) properties are essential for a range of photonic applications, including optical switching, data storage, and bio-imaging. researchgate.netkyushu-u.ac.jpchinesechemsoc.org Perylene and its derivatives are recognized for their large conjugated π-electron systems, which often give rise to significant NLO characteristics. researchgate.net One important NLO phenomenon is two-photon absorption (TPA), where a molecule simultaneously absorbs two photons of lower energy to reach a higher excited state. kyushu-u.ac.jp This process is valuable for applications like high-resolution 3D imaging, as it allows for greater penetration depth and localized excitation. kyushu-u.ac.jp

Research has been conducted on the TPA properties of perylene derivatives. diva-portal.orgdiva-portal.org Studies involving 2,5,8,11-tetra-tert-butylperylene, a closely related compound to this compound, have used one- and two-photon excitation to probe its excited-state symmetry. diva-portal.org Such fundamental investigations are crucial for understanding and designing molecules with tailored NLO responses. diva-portal.org

Furthermore, the development of complex structures from perylene-based molecules holds promise for photonic circuits. For instance, branched homostructures of 2,5,8,11-tetra-tert-butylperylene (TBPe) have been fabricated, demonstrating that these materials can function as optical waveguides. chinesechemsoc.org The asymmetry in these structures could be exploited in information storage units, highlighting the potential of perylene derivatives in the development of next-generation optoelectronic devices. chinesechemsoc.org Research into larger, π-extended systems built from perylene units, such as a core-twisted quaterrylene, has yielded materials with very large second hyperpolarizability values, making them highly attractive for advanced photonic applications. core.ac.uk

Photocatalysis

Photocatalysis offers a direct route to convert solar energy into chemical energy, with the photocatalytic splitting of water to produce hydrogen being a particularly important goal. rsc.orgrsc.org Perylene derivatives, especially perylene diimides (PDIs), have emerged as promising organic semiconductors for this purpose. mdpi.com As n-type semiconductors, PDIs exhibit strong absorption in the visible light spectrum and possess the ability to conduct photogenerated charges efficiently through π-π stacking interactions in their aggregated state, which helps to reduce the recombination of electron-hole pairs. mdpi.com

The self-assembly of perylene derivatives into ordered supramolecular structures is often crucial for their photocatalytic activity. scispace.com Research has shown that for certain amino-acid-functionalized perylene bisimides, aggregation into fibrous structures is a prerequisite for hydrogen evolution to occur. scispace.com The efficiency of these systems can be finely tuned by controlling the self-assembly process, for example, by adjusting the pH of the solution. scispace.com

In many photocatalytic systems, perylene derivatives act as photosensitizers in heterojunctions with other materials. For example, an S-scheme photocatalyst composed of ZnIn₂S₄ nanosheets anchored on the surface of a PDI derivative has been shown to have a significantly enhanced rate of hydrogen generation. nih.gov In this system, the PDI derivative acts as a structural template and promotes charge separation. nih.gov In other systems, a carbazole (B46965) derivative of PDI has been shown to form an efficient molecular photocatalyst for the hydrogen evolution reaction (HER) in the presence of platinum salt and sunlight. rsc.orgrsc.org This highlights the versatility of perylene-based compounds in the ongoing development of efficient and cost-effective systems for producing green hydrogen fuel. rsc.orgscispace.com

Table 3: Performance of Perylene-Based Photocatalytic Systems

| Perylene Derivative System | Application | Performance Metric | Reference |

| PDIIM / ZnIn₂S₄ Heterojunction | H₂ Evolution | 13.04 mmol/g/h (2.64 times higher than pristine ZnIn₂S₄) | nih.gov |

| Cbz-PDI / Platinum Salt | H₂ Evolution | Turnover number of 1900 | rsc.org |

| Self-assembled Perylene Bisimides | H₂ Evolution | Activity is pH-dependent and requires molecular aggregation. | scispace.com |

Morphological Control and Self Assembly of 2,5 Di Tert Butylperylene Based Materials

Thin Film Growth and Microstructure Engineering for Device Performance

The performance of electronic devices based on 2,5-di-tert-butylperylene (DtBuPe) is intrinsically linked to the morphology and microstructure of its thin films. Researchers have explored various fabrication techniques to control these aspects and enhance device characteristics, particularly for applications in organic field-effect transistors (OFETs).

One area of investigation involves the use of DtBuPe derivatives as a component in organic light-emitting diodes (OLEDs). For instance, 2,5,8,11-tetra-tert-butylperylene (B1354965) (TTBP), a closely related compound, has been used as a blue-emitting dopant in host materials. encyclopedia.pubgoogle.comosti.gov In these systems, the concentration of the TTBP dopant is critical. For example, a device with a 1.0 wt % TTBP-doped emissive layer achieved a high luminescence efficiency of 4.9 cd/A. acs.org The bulky tert-butyl groups on the perylene (B46583) core help to prevent aggregation, which is crucial for maintaining high photoluminescence quantum yields in the solid state. nih.govaip.org

Furthermore, derivatives of DtBuPe have been synthesized to act as bridge-anchor compounds for sensitizing metal oxide semiconductors. researchgate.netscispace.com These compounds are designed with linker units that allow them to attach to surfaces like ZnO nanorods. aip.orgnih.gov The functionalization process, which can involve techniques like click chemistry, is carefully controlled to preserve the morphology of the nanostructured surface, which is essential for efficient interfacial electron transfer. nih.gov Attempts to directly bind similar perylene-based carboxylic acids from solution often lead to etching and undefined binding, underscoring the need for precise microstructure engineering. nih.gov

The table below summarizes the performance of devices utilizing derivatives of this compound.

| Device Type | Perylene Derivative | Role | Key Performance Metric | Reference |

|---|---|---|---|---|

| OLED | 2,5,8,11-tetra-tert-butylperylene (TTBP) | Blue Dopant (1.0 wt %) | 4.9 cd/A luminescence efficiency | acs.org |

| OLED | 2,5,8,11-tetra-tert-butylperylene (TTBP) | Dopant | Increased device half-life compared to unsubstituted perylene | aip.org |

| Sensitized Semiconductor | 9-(4-azidophenyl)-2,5-di-tert-butylperylene (DTBPe-Ph-N3) | Surface Sensitizer (B1316253) on ZnO | Preserved ZnO nanorod morphology and achieved interfacial electron transfer | aip.orgnih.gov |

Crystal Engineering and Fabrication of Low-Dimensional Organic Microcrystals

Crystal engineering of this compound and its derivatives allows for the fabrication of low-dimensional organic micro- and nanocrystals with specific morphologies and tunable optical properties. These well-defined structures are of interest for applications in photonics and optoelectronics. chinesechemsoc.orgsciengine.com

For the related compound 2,5,8,11-tetra-tert-butylperylene (TBPe), researchers have demonstrated that by controlling the solvent composition and temperature, it is possible to obtain single-crystalline structures with various shapes, including nanowires, nanoparticles, cubes, and rhombic dodecahedra. chinesechemsoc.orgacs.orgsci-hub.st These different morphologies arise from distinct molecular stacking modes within the crystal lattice, which in turn influences their photophysical properties, such as their emission spectra. acs.orggoogle.com

The fabrication of these low-dimensional crystals often relies on self-assembly processes in solution. For example, by adjusting the solvent-antisolvent ratio or controlling the evaporation rate, molecules can be guided to aggregate in specific ways. chinesechemsoc.org At lower temperatures, nucleation is favored, leading to the growth of crystals with low-energy surfaces like cubes. chinesechemsoc.org This precise control over the crystallization process is crucial for creating structures with desired functionalities, such as acting as optical waveguides or micro-resonators. acs.org The ability to create complex hierarchical structures, such as branched nanowires, further expands the potential applications in integrated photonic circuits. sciengine.com

The table below details the various microcrystal morphologies achieved for the related compound TBPe and the methods used for their fabrication.

| Compound | Morphology | Fabrication Method | Controlling Factor | Reference |

|---|---|---|---|---|

| 2,5,8,11-tetra-tert-butylperylene (TBPe) | Nanowires and Nanoparticles | Solution self-assembly | Solvent composition | acs.org |

| 2,5,8,11-tetra-tert-butylperylene (TBPe) | Cubes, Truncated Cubes, Rhombic Dodecahedra | Solution self-assembly | Temperature and surfactant concentration | chinesechemsoc.orggoogle.com |

| 2,5,8,11-tetra-tert-butylperylene (TBPe) | Branched Homostructures | Solution self-assembly | Temperature | chinesechemsoc.org |

Strategies for Mitigating Molecular Aggregation (e.g., via tert-butyl groups)

A key feature of this compound and its derivatives is the presence of bulky tert-butyl groups, which play a critical role in mitigating intermolecular aggregation. researchgate.net In many polycyclic aromatic hydrocarbons, strong π-π stacking interactions in the solid state or in aggregates can lead to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). mdpi.com This can be detrimental to the performance of optoelectronic devices.

The tert-butyl groups are sterically hindering substituents. Their large size physically prevents the planar perylene cores of adjacent molecules from getting too close to each other. encyclopedia.pubmdpi.com This steric hindrance effectively suppresses the formation of strong π-π stacking and the resulting excimer states that often quench fluorescence. acs.org As a result, compounds like 2,5,8,11-tetra-tert-butylperylene (TBPe) are considered "aggregation-resistant" and can maintain high fluorescence quantum yields even in the solid state. aip.org

This strategy of using bulky substituents to control intermolecular interactions is a widely employed design principle in the development of materials for organic electronics. It not only enhances solubility but also improves the morphological stability of thin films. acs.orgmdpi.com The prevention of aggregation is crucial for applications where single-molecule emission characteristics are desired, such as in highly efficient blue-light-emitting diodes. encyclopedia.pubnih.gov The introduction of tert-butyl groups has been shown to be more effective at increasing solubility and preventing aggregation compared to less bulky primary or secondary alkyl groups. mdpi.com

Understanding Supramolecular Interactions in Solid-State Assemblies

While the bulky tert-butyl groups in this compound and its analogues effectively hinder direct π-π stacking, other weaker supramolecular interactions govern their assembly in the solid state. The resulting crystal packing dictates the material's electronic and photophysical properties.

In the solid state, instead of strong π-π overlap, the crystal structure is often dominated by other non-covalent forces. X-ray diffraction analysis of related perylene derivatives has shown that interactions such as C-H···π interactions become significant. chinesechemsoc.orgcore.ac.uk These interactions involve the hydrogen atoms of the tert-butyl groups interacting with the electron-rich π-system of an adjacent perylene core.

The specific arrangement of molecules can lead to different polymorphs or crystal habits, each with unique properties. For instance, in crystals of 2,5,8,11-tetra-tert-butylperylene (TBPe), different molecular stacking modes have been identified, which are directly responsible for observed differences in their emission spectra. acs.orggoogle.com The precise control of these supramolecular interactions through crystal engineering allows for the tuning of the material's properties for specific applications. rsc.org For example, in some complex structures, the molecules arrange into helical shapes or other ordered assemblies guided by these subtle intermolecular forces. core.ac.uk Understanding these interactions is fundamental to designing new materials with tailored solid-state properties for advanced electronic and photonic devices. researchgate.net

Current Challenges and Future Perspectives in 2,5 Di Tert Butylperylene Research

Development of Novel Molecular Architectures with Tailored Properties

The development of novel molecular architectures based on 2,5-di-tert-butylperylene is a key area of current research, aiming to fine-tune its properties for specific applications. A significant challenge lies in synthetically controlling the substitution pattern of the perylene (B46583) core to attach linker units, a feat that has not been extensively explored. acs.org Researchers are actively developing this compound (DtBuPe)-bridge-anchor compounds. acs.orgresearchgate.netnih.gov The tert-butyl groups are strategically incorporated to prevent π-stacking, which can quench fluorescence and hinder device performance. acs.orgresearchgate.netnih.gov

Synthetic strategies to achieve these tailored architectures involve a combination of advanced organic reactions, including Friedel-Crafts alkylations, bromination, iridium-catalyzed borylation, and palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.netnih.gov These methods allow for the introduction of one or two linker units at both the peri and ortho positions of the perylene core. acs.orgresearchgate.netnih.gov For instance, four DtBuPe acrylic acid derivatives with single or double linkers in various positions have been synthesized and characterized. acs.orgnih.gov